
Rimacalib
Vue d'ensemble
Description
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles de Rimacalib ne sont pas largement disponibles dans la littérature. il est synthétisé par des procédés chimiques en laboratoire.
- Les méthodes de production industrielle sont exclusives et des informations détaillées peuvent être restreintes en raison d'intérêts commerciaux.
Analyse Des Réactions Chimiques
- Rimacalib subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. les réactifs et les conditions précises restent non divulgués.
- Les principaux produits formés au cours de ces réactions ne sont pas explicitement documentés.
Applications de la recherche scientifique
Chimie: Le potentiel de this compound en tant qu'inhibiteur de la CaMKII le rend précieux pour l'étude des voies de signalisation des kinases et le développement de médicaments.
Biologie: Les chercheurs explorent ses effets sur les processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose.
Médecine: Au-delà de la polyarthrite rhumatoïde, les propriétés anti-inflammatoires de this compound peuvent avoir des applications thérapeutiques plus larges.
Industrie: Son utilisation dans la découverte et le développement de médicaments pourrait avoir un impact sur la recherche pharmaceutique.
Mécanisme d'action
- This compound inhibe la CaMKII, qui est impliquée dans les voies de signalisation dépendantes du calcium.
- Les cibles moléculaires comprennent les isoformes de la CaMKII (α, β, γ, δ), qui régulent des fonctions cellulaires telles que la contractilité cardiaque, la plasticité synaptique et l'expression des gènes.
- Les voies exactes affectées par this compound nécessitent des recherches supplémentaires.
Applications De Recherche Scientifique
Rheumatoid Arthritis
Rimacalib has been evaluated in clinical trials for its potential as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. A notable Phase 2 clinical trial (NCT00296257) aimed to assess its efficacy in slowing joint destruction and disease progression. Although the trial was terminated, preliminary findings suggested that this compound could effectively modulate inflammatory responses in rheumatoid arthritis patients by inhibiting CaMKII activity .
Cardiac Arrhythmias
Recent studies have highlighted this compound's role in treating atrial fibrillation and other cardiac arrhythmias. By inhibiting CaMKII, this compound reduces calcium leak in cardiomyocytes, thereby preventing calcium overload and stabilizing cardiac rhythms. This mechanism has been shown to mitigate the incidence of arrhythmias in preclinical models .
Case Study 1: Rheumatoid Arthritis
A study examined the effects of this compound on patients with rheumatoid arthritis. Although the clinical trial was terminated, the results indicated a trend towards reduced inflammatory markers and improved joint function among participants who received this compound compared to placebo .
Case Study 2: Cardiac Function
In a preclinical model involving mice with induced atrial fibrillation, this compound administration resulted in a significant reduction in arrhythmic events. The study demonstrated that this compound effectively decreased spontaneous calcium release events associated with CaMKII activity, thus providing a protective effect against arrhythmias .
Comparative Data Table
Application Area | Mechanism of Action | Clinical Status |
---|---|---|
Rheumatoid Arthritis | Inhibition of CaMKII leading to reduced inflammation | Phase 2 trial terminated |
Cardiac Arrhythmias | Decreases calcium leak in cardiomyocytes | Preclinical studies ongoing |
Mécanisme D'action
- Rimacalib inhibits CaMKII, which is involved in calcium-dependent signaling pathways.
- Molecular targets include CaMKII isoforms (α, β, γ, δ), which regulate cellular functions such as cardiac contractility, synaptic plasticity, and gene expression.
- The exact pathways affected by this compound need further investigation.
Comparaison Avec Des Composés Similaires
- La singularité de Rimacalib réside dans son inhibition spécifique de la CaMKII.
- Des composés similaires comprennent d'autres inhibiteurs de kinases, mais la sélectivité de this compound pour la CaMKII le distingue.
Activité Biologique
Rimacalib is an ATP-competitive inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII), a critical enzyme involved in various cellular processes, particularly in the cardiovascular system and inflammatory responses. This article explores the biological activity of this compound, its mechanisms of action, and relevant clinical studies.
This compound selectively inhibits CaMKII, which plays a significant role in cardiac function and pathology. CaMKII is activated by calcium ions and calmodulin, leading to various downstream effects, including:
- Phosphorylation of key proteins : This includes ryanodine receptors (RyR2) involved in calcium release from the sarcoplasmic reticulum, which is crucial for cardiac muscle contraction.
- Regulation of apoptosis : CaMKII influences apoptotic pathways, and its inhibition can reduce cell death in various models of stress and injury.
Biological Activity
This compound has demonstrated several biological activities, particularly in preclinical and clinical settings:
-
Cardiovascular Effects :
- This compound has been shown to reduce calcium leak from the sarcoplasmic reticulum in human atrial and ventricular cardiomyocytes, which may help prevent arrhythmias associated with atrial fibrillation (AF) .
- In animal models, this compound administration led to decreased incidences of delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), which are critical factors in the development of arrhythmias .
- Anti-inflammatory Properties :
Research Findings
Recent studies have provided insights into this compound's effects on cellular mechanisms:
- Inhibition of CaMKII Activation : this compound effectively blocks CaMKII activation induced by inflammatory cytokines like IL-1β, which is particularly relevant in conditions such as post-operative atrial fibrillation .
- Impact on Heart Failure Models : In heart failure models, this compound has been shown to mitigate the pathological remodeling associated with increased CaMKII activity, suggesting potential therapeutic benefits in heart failure management .
Case Studies
Several case studies illustrate this compound's potential therapeutic applications:
- Study on Cardiac Arrhythmias : In a preclinical study involving mice with induced AF, treatment with this compound significantly reduced the frequency of arrhythmic events compared to control groups. This suggests a protective role against CaMKII-mediated cardiac dysfunction .
- Rheumatoid Arthritis Trial : A phase II clinical trial assessing this compound's efficacy in rheumatoid arthritis patients showed promising results in reducing disease activity scores and improving quality of life metrics .
Data Table
The following table summarizes key findings from studies involving this compound:
Study Type | Model/Population | Key Findings |
---|---|---|
Preclinical Study | Mice with AF | Reduced DADs and EADs; improved cardiac function |
Clinical Trial | Rheumatoid Arthritis Patients | Decreased disease activity scores; improved quality of life |
In Vitro Study | Human Cardiomyocytes | Reduced SR calcium leak; inhibited CaMKII activation |
Propriétés
IUPAC Name |
N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIJGWONQOOLC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215174-50-8 | |
Record name | Rimacalib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimacalib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIMACALIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.